molecular formula C8H10N2O3S B121751 4-Acetamidobenzenesulfonamide CAS No. 121-61-9

4-Acetamidobenzenesulfonamide

Cat. No. B121751
CAS RN: 121-61-9
M. Wt: 214.24 g/mol
InChI Key: PKOFBDHYTMYVGJ-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfonamide, also known as acetylsulfanilamide, is an organic compound with the formula C8H10N2O3S . It is a precursor to sulfanilamide and its derivatives, which are part of the first antibiotics discovered . It is used as an antibacterial agent to treat skin infections topically and urinary tract infections orally .


Synthesis Analysis

The synthesis of 4-Acetamidobenzenesulfonamide involves several steps . The corresponding acetanilide undergoes chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride . This compound is then treated with aqueous ammonia to replace the chlorine with an amino group, yielding 4-acetamidobenzenesulfonamide .


Molecular Structure Analysis

The essential structural features of 4-Acetamidobenzenesulfonamide include a benzene ring with two substituents para to each other, an amino group in the fourth position, and the singly substituted 1-sulfonamido group .


Chemical Reactions Analysis

The 4-acetamidobenzenesulfonyl chloride, a key intermediate in the synthesis of 4-Acetamidobenzenesulfonamide, is treated with ammonia to replace the chlorine with an amino group . The subsequent hydrolysis of the sulfonamide produces sulfanilamide .


Physical And Chemical Properties Analysis

4-Acetamidobenzenesulfonamide has a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol . It is a white to light beige crystalline powder .

Scientific Research Applications

1. Advanced Oxidation Processes (AOPs) for Environmental Protection

A comprehensive review focused on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the significance of AOPs in addressing water scarcity and environmental accumulation of recalcitrant compounds. The study collates state-of-the-art research on by-products, biotoxicity, and proposed degradation pathways, including the use of the Fukui function to predict reactive sites in the molecule. The review underscores the importance of effectively treating by-products before environmental release to prevent ecosystem threats (Qutob et al., 2022).

2. Environmental Monitoring and Contamination Studies

An overview of trace analytical methods for determining popular artificial sweeteners in environmental samples emphasizes the role of compounds like 4-Acetamidobenzenesulfonamide in environmental monitoring. The study presents the ubiquity of these compounds in wastewater treatment plants and discusses their potential as markers for studying the impact of wastewater on source and drinking waters. The findings suggest the need for further research on the transformation products and ecotoxicological impacts of these compounds and their derivatives (Lange et al., 2012).

3. Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide offers insights into the potential of these derivatives in organic synthesis and pharmaceutical applications. The review discusses the development of sequential reactions for synthesizing unique polyheterocyclic compounds and producing multifunctional cycloalkyne agents, highlighting the versatility and value of aminobenzenesulfonamide derivatives (Kaneda, 2020).

Safety And Hazards

4-Acetamidobenzenesulfonamide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFBDHYTMYVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041529
Record name 4'-Sulfamylacetanilide
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzenesulfonamide

CAS RN

121-61-9
Record name Acetylsulfanilamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-61-9
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Record name N4-Acetylsulfanilamide
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Record name 4-Acetamidobenzenesulfonamide
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Record name 4-Acetamidobenzenesulfonamide
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Record name 4'-Sulfamylacetanilide
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Record name 4'-sulphamoylacetanilide
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Record name N4-ACETYLSULFANILAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
MA Abbasi, S Tariq, SZ Siddiqui, I Ahmad… - Russian Journal of …, 2016 - Springer
… 6 amine with 4 acetamidobenzene 1 sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution to yield N (2,3 dihydrobenzo[1,4] dioxin 6 yl) 4 acetamidobenzenesulfonamide, …
Number of citations: 7 link.springer.com
MA Abbasi, S Najm, A Rehman, S Rasool… - Tropical Journal of …, 2015 - ajol.info
… Methods: The synthesis of N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (3) was carried out by gearing up 1-naphthylamine (1) with dagenan chloride (2) in water in the …
Number of citations: 8 www.ajol.info
J Zakrzewski, M Pawlak - Journal of organometallic chemistry, 1998 - Elsevier
… Finally, we have found that illumination with visible light of an aerated solution of 3a in methanol leads to decomposition of the complex and liberated 4-acetamidobenzenesulfonamide …
Number of citations: 6 www.sciencedirect.com
VB Sokolov, AY Aksinenko, TA Epishina… - Russian Chemical …, 2010 - Springer
… azolidin 4 yl] 4 acetamidobenzenesulfonamide (15a), N {1 [2 (3… 4 yl} 4 acetamidobenzenesulfonamide (15b) (general pro … To a stirred solution of 4 …
Number of citations: 7 link.springer.com
K Ay, B Ispartaloğlu, E Halay, E Ay, İ Yaşa… - Medicinal Chemistry …, 2017 - Springer
… Gentamicin, clotrimazole, 4-aminobenzenesulfonamide, 4-acetamidobenzenesulfonamide were used as reference drugs and the bioactive data were summarized in Supplementary …
Number of citations: 20 link.springer.com
J Geng, Y Zhang, Q Gao, K Neumann, H Dong… - Nature …, 2021 - nature.com
… 2, 4-acetamidobenzenesulfonyl azide 1 (10 µM in PBS) gave rise to 4-acetamidobenzenesulfonamide 2 in high conversion with traces of sulfonic acid 3 (Fig. 2a). A model reaction of 9-…
Number of citations: 77 www.nature.com
KD Shanti, MD Shanti, PS Jogi, JS Meshram - ijrbat.in
… The acetamide group of 4-acetamidobenzenesulfonamide 3 was hydrolyzed under acidic conditions without affecting the sulfonamide group, the acidic hydrolysis solution was …
Number of citations: 0 ijrbat.in
CL Jagani, NA Sojitra, SF Vanparia, TS Patel… - Arkivoc, 2011 - pdfs.semanticscholar.org
… unexpected results prompted us to search for a new convergent method to synthesize quinazolinone derivatives, which could tolerate both styryl and 4acetamidobenzenesulfonamide …
Number of citations: 7 pdfs.semanticscholar.org
ZA Dakhel, MH Mohammed - Int J Pharm Sci Rev Res, 2017 - researchgate.net
… HCl (6N, 10 ml) was added to related N-substituted 4acetamidobenzenesulfonamide (Ib, Id)(1gm) and refluxed for 4 hrs. After this time, the product was neutralized by 25% sodium …
Number of citations: 1 www.researchgate.net
AV Bobrova, PO Krasnov, IG Povarov… - Journal of Molecular …, 2021 - Elsevier
This paper describes the synthesis of alkyl- and naphthyl-substituted 4-aminopyrazoles by mild reduction of nitrosopyrazoles. Several amines are available in nearly quantitative yield. …
Number of citations: 7 www.sciencedirect.com

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